3,6-Dibromonaphthalene-2,7-diol
CAS No.: 96965-79-6
Cat. No.: VC2432466
Molecular Formula: C10H6Br2O2
Molecular Weight: 317.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96965-79-6 |
|---|---|
| Molecular Formula | C10H6Br2O2 |
| Molecular Weight | 317.96 g/mol |
| IUPAC Name | 3,6-dibromonaphthalene-2,7-diol |
| Standard InChI | InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H |
| Standard InChI Key | UAECXNARJOIHAO-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O |
| Canonical SMILES | C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 96965-79-6 |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.964 g/mol |
| IUPAC Name | 3,6-dibromonaphthalene-2,7-diol |
| InChI Key | UAECXNARJOIHAO-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O |
| PubChem CID | 2795148 |
Table 1: Chemical identifiers of 3,6-Dibromonaphthalene-2,7-diol
Physical and Chemical Properties
3,6-Dibromonaphthalene-2,7-diol exhibits distinct physical and chemical properties that influence its behavior in chemical reactions and potential applications in various fields of research.
Physical Properties
The compound appears as a crystalline powder with specific physical characteristics that facilitate its identification and handling in laboratory settings . Its physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Physical Form | Crystalline Powder |
| Melting Point | 188°C |
| Molecular Weight | 317.96 g/mol |
| Color | Not specified in available data |
| Solubility | Limited information in available sources |
Table 2: Physical properties of 3,6-Dibromonaphthalene-2,7-diol
Structural Characteristics
The structure of 3,6-Dibromonaphthalene-2,7-diol features a naphthalene core with specific substitution patterns that contribute to its unique chemical reactivity:
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Two bromine atoms positioned at the 3 and 6 positions
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Two hydroxyl groups located at the 2 and 7 positions
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The naphthalene ring system providing aromatic stability
These structural elements create a molecule with distinct electronic properties and reactivity patterns. The presence of hydroxyl groups enables hydrogen bonding and interactions with biological macromolecules, while the bromine atoms serve as reactive sites for various chemical transformations.
Synthesis Methods
The synthesis of 3,6-Dibromonaphthalene-2,7-diol typically involves selective bromination of naphthalene derivatives under controlled conditions. Understanding these synthetic routes is essential for researchers working with this compound.
Common Synthetic Routes
The primary method for synthesizing 3,6-Dibromonaphthalene-2,7-diol involves the bromination of 2,7-dihydroxynaphthalene. This reaction requires careful control of conditions to ensure selective bromination at the desired positions.
Reaction Conditions
The bromination reaction typically employs the following conditions:
| Parameter | Condition |
|---|---|
| Starting Material | 2,7-dihydroxynaphthalene |
| Brominating Agent | Bromine |
| Solvent | Acetic acid or similar polar solvents |
| Temperature | Controlled conditions (specific temperature ranges not detailed in sources) |
| Catalysts | Not specified in available data |
| Purification | Recrystallization or chromatography techniques |
Table 3: Typical reaction conditions for the synthesis of 3,6-Dibromonaphthalene-2,7-diol
Scale-Up Considerations
For industrial or larger-scale production, the synthesis process may require modifications to optimize yield and purity. These modifications might include:
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Use of automated reactors for better temperature control
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Optimization of bromine concentration and addition rate
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Enhanced purification techniques to achieve higher purity
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Implementation of safety measures for handling larger quantities of reactive materials
Chemical Reactivity
3,6-Dibromonaphthalene-2,7-diol demonstrates diverse chemical reactivity patterns due to its functional groups, making it valuable in organic synthesis and materials science.
Types of Reactions
The compound can undergo several types of chemical transformations:
Oxidation Reactions
The hydroxyl groups at positions 2 and 7 can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of 3,6-dibromo-2,7-naphthoquinone.
Reduction Reactions
The bromine atoms can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process can lead to the formation of 2,7-dihydroxynaphthalene when both bromine atoms are removed.
Substitution Reactions
The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions. Various nucleophiles, including amines and thiols, can replace the bromine atoms to form functionalized naphthalene derivatives.
Reaction Products
The major products formed from reactions of 3,6-Dibromonaphthalene-2,7-diol include:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | 3,6-dibromo-2,7-naphthoquinone |
| Reduction | Sodium borohydride, Lithium aluminum hydride | 2,7-dihydroxynaphthalene |
| Nucleophilic Substitution | Amines, Thiols | Substituted naphthalene derivatives |
Table 4: Major reaction products of 3,6-Dibromonaphthalene-2,7-diol
Comparison with Similar Compounds
Understanding how 3,6-Dibromonaphthalene-2,7-diol compares to structurally related compounds provides insight into its unique properties and potential applications.
Structural Analogs
The table below compares 3,6-Dibromonaphthalene-2,7-diol with structurally similar compounds:
| Compound | Structural Differences | Chemical Properties Comparison |
|---|---|---|
| 2,7-Dihydroxynaphthalene | Lacks bromine atoms | Less reactive in certain chemical reactions |
| 3,6-Dibromo-2,7-naphthoquinone | Oxidized form with carbonyl groups instead of hydroxyl groups | Different chemical properties and reactivity patterns |
| 3,7-Dibromo-2,6-dihydroxynaphthalene | Different positions of bromine and hydroxyl groups | Similar but distinct reactivity profile |
Table 5: Comparison of 3,6-Dibromonaphthalene-2,7-diol with structural analogs
Current Research and Future Directions
Research involving 3,6-Dibromonaphthalene-2,7-diol continues to expand, with increasing interest in its potential applications across multiple scientific disciplines.
Recent Research Findings
Current research focuses on exploring the compound's:
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Potential as a building block in the synthesis of pharmaceutically active compounds
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Applications in the development of organic electronic materials
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Biological activities, including antimicrobial and anticancer properties
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Interactions with proteins and enzymes in biological systems
Future Research Directions
Future research may explore:
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Development of more efficient synthetic routes with higher yields and purity
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Expanded investigation of biological activities and mechanism of action
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Applications in materials science, particularly in the development of functional materials
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Structure-activity relationship studies to optimize properties for specific applications
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